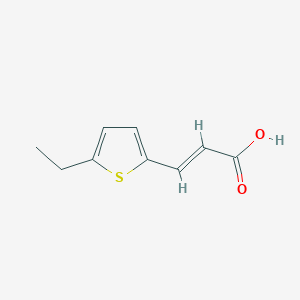![molecular formula C16H16ClNOS B5805064 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide, also known as CBTA, is a chemical compound that has been studied for its potential therapeutic applications. CBTA belongs to the class of thioamides and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide is not fully understood. However, studies have suggested that 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide may exert its antimicrobial activity by inhibiting bacterial cell wall synthesis or disrupting bacterial membrane integrity. 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been found to have low toxicity in animal models. In a study conducted by Wang et al. (2016), 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide was found to have no significant toxicity in rats when administered orally at a dose of 2000 mg/kg. 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has also been found to exhibit good stability in various physiological conditions.
実験室実験の利点と制限
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has several advantages for lab experiments, including its potent antimicrobial and antitumor activity, low toxicity, and good stability. However, 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has some limitations, including its low solubility in water and limited studies on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide research, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide to determine its optimal dosage and administration route.
2. Development of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide derivatives with improved solubility and bioavailability.
3. Investigation of the potential use of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide as a topical antimicrobial agent.
4. Evaluation of the potential use of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide in combination with other antimicrobial or antitumor agents to enhance their efficacy.
5. Investigation of the potential use of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide in animal models of infectious diseases and cancer.
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has been studied for its potential therapeutic applications, particularly as an antimicrobial and antitumor agent. 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been synthesized using various methods and has been found to exhibit potent antimicrobial and antitumor activity with low toxicity. Further studies are needed to determine the optimal dosage and administration route of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide and to investigate its potential use in combination with other agents.
合成法
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with sodium sulfide followed by reaction with N-(4-methylphenyl)acetamide. Another method involves the reaction of 2-chlorobenzylamine with carbon disulfide followed by reaction with N-(4-methylphenyl)acetamide. The yield of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide using these methods has been reported to be around 50-70%.
科学的研究の応用
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications, particularly as an antimicrobial agent. In a study conducted by Zhang et al. (2019), 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide was also found to have antifungal activity against Candida albicans. Another study conducted by Cui et al. (2018) found that 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide exhibited potent antitumor activity against human lung cancer cells.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-8-14(9-7-12)18-16(19)11-20-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDHIBUJKIIQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6178988 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

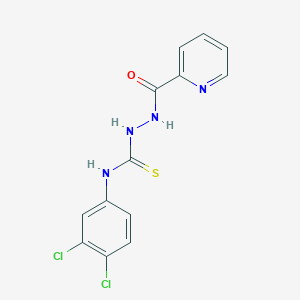
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)
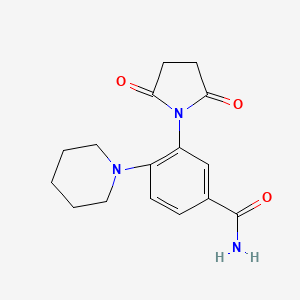

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
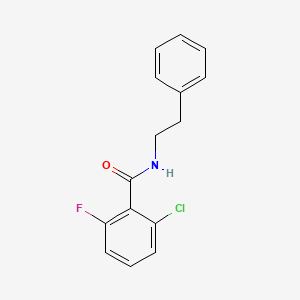
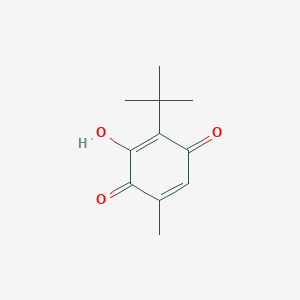
![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)
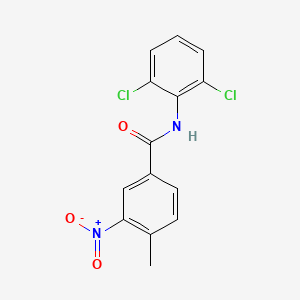
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)

